N-Benzyloxycarbonyl-O-benzoyl Aspartame CAS 5262-07-7 properties
N-Benzyloxycarbonyl-O-benzoyl Aspartame CAS 5262-07-7 properties
An In-depth Technical Guide to N-Benzyloxycarbonyl-O-benzoyl Aspartame (CAS 5262-07-7)
Introduction: Situating a Key Intermediate in Peptide Synthesis
N-Benzyloxycarbonyl-O-benzoyl Aspartame, with CAS number 5262-07-7, is a fully protected derivative of the widely recognized artificial sweetener, Aspartame (L-aspartyl-L-phenylalanine methyl ester).[1][2] In this derivative, the N-terminal amine of the aspartic acid residue is protected by a benzyloxycarbonyl (Cbz or Z) group, and the side-chain carboxyl group is protected as a benzoyl ester. This compound serves as a critical intermediate in synthetic peptide chemistry and as an important reference standard in the analytical chemistry of sweeteners.
For researchers and drug development professionals, understanding the properties and handling of such protected dipeptides is fundamental. They are not only pivotal in the multi-step synthesis of more complex peptides but also serve as crucial tools for the development of robust analytical methods to monitor reaction progress and final product purity. This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-O-benzoyl Aspartame, from its physicochemical characteristics to its synthesis and analytical characterization, offering field-proven insights for its practical application.
Physicochemical Properties
The fundamental physical and chemical properties of a compound dictate its handling, storage, and application in experimental work. The data for N-Benzyloxycarbonyl-O-benzoyl Aspartame is summarized below.
| Property | Value | Source |
| CAS Number | 5262-07-7 | [1][3] |
| Molecular Formula | C₂₉H₃₀N₂O₇ | [3] |
| Molecular Weight | 518.56 g/mol | [3] |
| Appearance | Typically a white to off-white solid | [4] |
| Storage | 2-8°C, Refrigerator | [4] |
| Synonyms | Benzyl (S)-3-(((benzyloxy)carbonyl)amino)-4-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoate | [4] |
A deuterated version, N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 (CAS: 1356011-62-5), is also available and serves as a labeled internal standard for quantitative mass spectrometry-based analyses.[4][5]
Synthesis and Purification: A Strategic Approach
The synthesis of N-Benzyloxycarbonyl-O-benzoyl Aspartame is illustrative of classic peptide coupling strategies, where selective protection of reactive functional groups is paramount to achieving the desired product. The overall strategy involves the coupling of two suitably protected amino acid precursors: N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester and L-phenylalanine methyl ester.
The benzyloxycarbonyl (Z) group is a widely used amine-protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.[6] The synthesis of the precursor, N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), is a well-established process involving the reaction of L-aspartic acid with benzyl chloroformate under alkaline conditions.[7]
Enzymatic synthesis using proteases like thermolysin has emerged as a powerful, environmentally benign, and highly stereoselective method for forming the peptide bond in Aspartame precursors.[8][9][10] This approach often utilizes N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (Phe-OMe) as substrates.[8][10] The enzyme's enantioselectivity allows the use of a racemic mixture of DL-phenylalanine methyl ester, as only the L-isomer will react, significantly reducing raw material costs.[6][10]
Conceptual Synthesis Workflow
The following diagram outlines a logical workflow for the chemical synthesis of the target compound.
Caption: Chemical synthesis workflow for N-Benzyloxycarbonyl-O-benzoyl Aspartame.
Experimental Protocol: Enzymatic Coupling of Precursors
This protocol describes a general method for the enzymatic synthesis of the closely related Aspartame precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-APM), which can be adapted.[6][8][9] The synthesis of the target compound would require starting with the appropriately benzoylated aspartic acid derivative.
Objective: To synthesize Z-APM using immobilized thermolysin.
Materials:
-
N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp)
-
L-phenylalanine methyl ester (PheOMe)
-
Immobilized thermolysin
-
tert-Amyl alcohol (or a suitable mixed organic solvent system)[8][9]
-
Water
-
Buffer solution (e.g., phosphate buffer) for pH control if needed
Methodology:
-
Substrate Preparation: Dissolve Z-Asp and PheOMe in the chosen organic solvent (e.g., tert-amyl alcohol containing a small amount of water).[8] A typical substrate concentration might be 120 mM Z-Asp and 200 mM PheOMe.[8] The use of an excess of the nucleophile (PheOMe) helps to drive the reaction towards product formation.
-
Enzymatic Reaction: Add the immobilized thermolysin to the substrate solution. The reaction is typically carried out in a temperature-controlled vessel (e.g., 40-50°C) with gentle agitation.[6][8] The enzyme's stability is often enhanced by the presence of calcium ions.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Product Precipitation: As the reaction proceeds, the product, Z-APM, which has lower solubility in the organic solvent system, will often precipitate, effectively pulling the equilibrium towards synthesis.[6]
-
Product Isolation: Once the reaction reaches completion (or equilibrium), the solid product is collected by filtration or centrifugation. The immobilized enzyme can also be recovered by filtration for reuse.
-
Purification: The collected crude product is washed extensively with water to remove any unreacted starting materials and salts.[6] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield a highly pure product.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of N-Benzyloxycarbonyl-O-benzoyl Aspartame. HPLC is the predominant technique for the analysis of Aspartame and its related compounds.[11][12]
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of the compound and quantifying impurities.
| Parameter | Typical Conditions | Rationale |
| Column | C18 (ODS), e.g., 4.6 mm x 25 cm | Provides excellent separation for nonpolar to moderately polar compounds like protected peptides. |
| Mobile Phase | A gradient of aqueous buffer (e.g., potassium phosphate, pH 4.3) and an organic modifier (e.g., methanol or acetonitrile).[13] | The gradient allows for the effective elution of compounds with varying polarities, from starting materials to the final product. |
| Detection | UV at 210 nm or 254 nm.[6][13] | The peptide bonds and the aromatic rings of the protecting groups and phenylalanine provide strong UV absorbance. |
| Flow Rate | ~1.0 - 2.0 mL/min | A standard flow rate for analytical columns to ensure good peak shape and resolution.[13] |
| Column Temp. | Maintained at a constant temperature, e.g., 40°C.[13] | Ensures reproducible retention times and peak shapes. |
Analytical Workflow Diagram
Caption: General workflow for the purity analysis of the target compound by HPLC.
Applications in Research and Development
-
Synthetic Intermediate: The primary role of N-Benzyloxycarbonyl-O-benzoyl Aspartame is as a protected building block in the synthesis of more complex peptides or peptidomimetics. The protecting groups prevent unwanted side reactions at the N-terminus and the aspartic acid side chain during subsequent coupling steps.
-
Reference Standard: In the manufacturing of Aspartame, related substances and impurities must be carefully controlled.[12][13] This fully protected derivative can serve as a characterized reference standard to identify potential process-related impurities in chromatographic analyses.
-
Metabolic Studies: The deuterated analog, N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5, is invaluable for metabolic studies.[4] It can be used as an internal standard in LC-MS methods to accurately quantify Aspartame and its metabolites in complex biological matrices.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) as recommended.[4]
Conclusion
N-Benzyloxycarbonyl-O-benzoyl Aspartame (CAS 5262-07-7) is more than just a derivative of a common sweetener; it is a specialized chemical tool for researchers in peptide chemistry and analytical development. Its properties are defined by the strategic placement of benzyloxycarbonyl and benzoyl protecting groups, which facilitate its use as a synthetic intermediate and a crucial reference material. A thorough understanding of its synthesis, purification, and analytical characterization, particularly through enzymatic routes and HPLC analysis, enables scientists and drug development professionals to leverage this compound effectively in their research endeavors.
References
- Nakanishi, K., Takeuchi, A., & Matsuno, R. (1994). Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol. Biotechnology and Bioengineering, 43(1), 54-61. (Source: John Wiley & Sons, Inc.)
- Thuderoz, F., Cal-Mellin, M., & Perrier, C. (1987). A convenient synthesis of aspartame. Journal of Chemical Education, 64(12), 1063. (Source: American Chemical Society)
- Pharmaffiliates. (n.d.). N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5.
- Guidechem. (n.d.). Aspartame 22839-47-0.
- Nakanishi, K., & Matsuno, R. (1995). Synthesis of Aspartame Precursor With an Immobilized Thermolysin in Mixed Organic Solvents. Biotechnology and Bioengineering, 46(6), 631-635. (Source: PubMed)
- MOLBASE. (n.d.). N-BENZYLOXYCARBONYL-O-BENZOYL ASPARTAME.
- Chemsrc. (n.d.). Aspartame CAS#:22839-47-0.
- Google Patents. (n.d.). US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.
- USP. (n.d.). Aspartame. (Monograph).
- ChemWhat. (n.d.). N-Benzyloxycarbonyl-O-benzoyl Aspartame (cas 5262-07-7) SDS.
- CRO Splendid Lab Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5.
- Hanson, J. E., et al. (2011). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. Crystal Growth & Design, 11(9), 3945-3951. (Source: PMC - NIH)
- Kirsch, P., & Thompson, J. (2019).
- Ohtsuki, T., et al. (2016). Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame. PLOS One, 11(3), e0152174.
- Encyclopedia.com. (n.d.). L-Aspartyl-L-Phenylalanine Methyl Ester.
Sources
- 1. Page loading... [guidechem.com]
- 2. encyclopedia.com [encyclopedia.com]
- 3. molbase.com [molbase.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 7. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 8. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 13. Aspartame [drugfuture.com]
- 14. Page loading... [guidechem.com]
